

Technical Guide: Physicochemical Characterization of 4-Bromo-2,6-dimethylpyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-2,6-dimethylpyridine**

Cat. No.: **B109321**

[Get Quote](#)

Abstract: This technical guide provides a comprehensive overview of the fundamental physicochemical properties of **4-Bromo-2,6-dimethylpyridine** (CAS No: 5093-70-9), with a specific focus on its melting and boiling points. As a key heterocyclic building block in medicinal and agricultural chemistry, accurate determination of these properties is paramount for process development, purification, and quality control. This document details standardized, field-proven protocols for these measurements, explains the scientific rationale behind the experimental choices, and presents critical safety and handling information for laboratory professionals.

Introduction and Significance

4-Bromo-2,6-dimethylpyridine, also known by its synonym 4-Bromo-2,6-lutidine, is a substituted pyridine derivative essential for advanced organic synthesis.^{[1][2][3]} Its structure, featuring a bromine atom at the 4-position and two methyl groups at the 2- and 6-positions, makes it a versatile intermediate for creating more complex molecules.^[2] The bromine atom serves as a reactive handle for various cross-coupling and substitution reactions, enabling its use in the development of novel pharmaceuticals and agrochemicals.^[2]

Given its classification as a "colorless low melting solid," understanding the precise temperatures of its phase transitions—melting and boiling—is a non-negotiable prerequisite for its effective use in research and manufacturing.^[1] These physical constants are critical indicators of purity and are fundamental parameters for designing reaction conditions, distillation-based purifications, and ensuring stable storage.

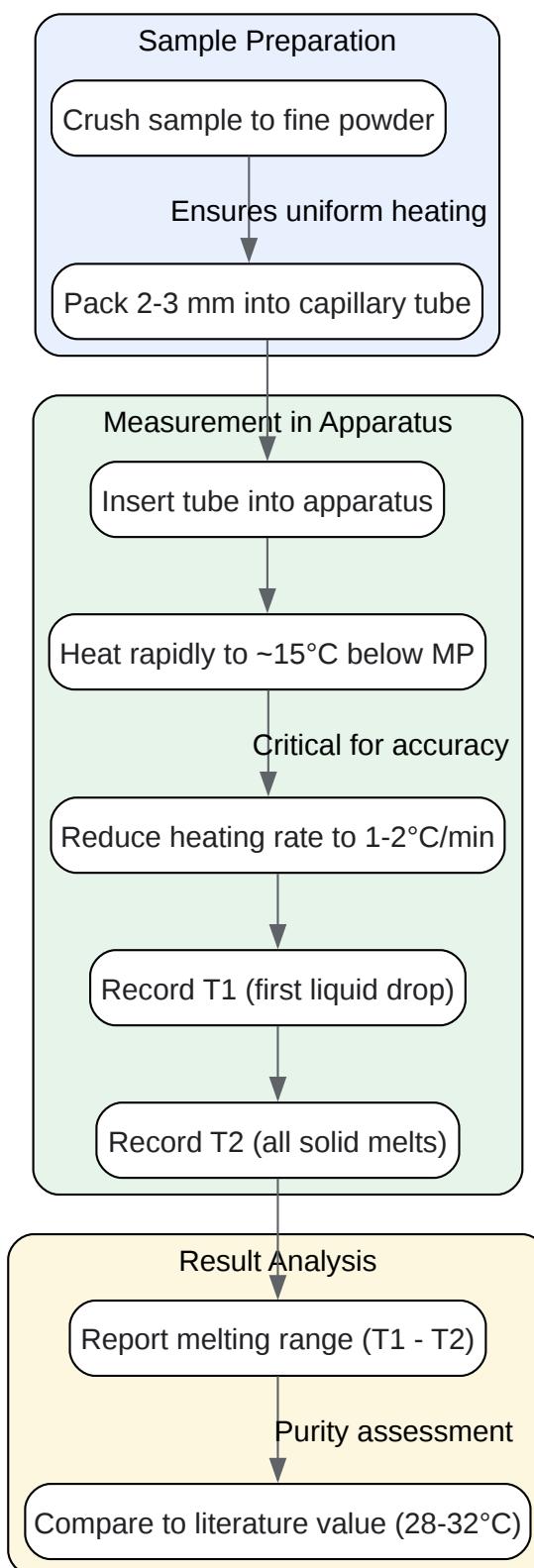
Core Physicochemical Properties

The essential physical and chemical data for **4-Bromo-2,6-dimethylpyridine** are summarized below. These values serve as a baseline for experimental design and safety assessments.

Property	Value	Source(s)
CAS Number	5093-70-9	[1] [4] [5]
Molecular Formula	C ₇ H ₈ BrN	[2] [4] [6]
Molecular Weight	186.05 g/mol	[3] [4]
Appearance	Colorless low melting solid	[1] [2] [5]
Melting Point	28-32 °C	[4]
Boiling Point	207.3 °C (at 760 mmHg)	[1]
Density	1.415 g/cm ³	[1]

Experimental Protocol: Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this occurs over a narrow range (typically <1 °C). The observed range provides a crucial measure of sample purity; impurities tend to depress and broaden the melting range.


Principle of the Capillary Method

This protocol utilizes the capillary tube method, a standard and reliable technique. A small, finely powdered sample is packed into a capillary tube and heated in a calibrated apparatus. The temperatures at which melting begins (first appearance of liquid) and is complete (disappearance of all solid) are recorded as the melting range. A slow, controlled heating rate near the expected melting point is critical for thermal equilibrium between the sample, thermometer, and heating block, ensuring high accuracy.

Step-by-Step Methodology

- Sample Preparation: Ensure the **4-Bromo-2,6-dimethylpyridine** sample is anhydrous and finely powdered. If necessary, gently crush the solid on a watch glass using a spatula. This ensures uniform packing and efficient heat transfer.
- Capillary Tube Packing: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample tightly into the bottom. The ideal sample height is 2-3 mm.
- Apparatus Setup: Place the packed capillary tube into the heating block of a calibrated melting point apparatus.
- Rapid Heating (Initial Phase): Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point (expected: 28-32 °C). For this compound, starting at room temperature is sufficient.
- Slow Heating (Measurement Phase): Once the temperature is within 15 °C of the expected range, reduce the heating rate to 1-2 °C per minute. This slow rate is paramount for accurate determination.
- Data Recording:
 - T_1 : Record the temperature at which the first drop of liquid appears.
 - T_2 : Record the temperature at which the last crystal of solid melts completely.
- Reporting: Report the result as a range: $T_1 - T_2$. For a pure sample of **4-Bromo-2,6-dimethylpyridine**, this range should fall within the literature value of 28-32 °C.[4]

Workflow Visualization

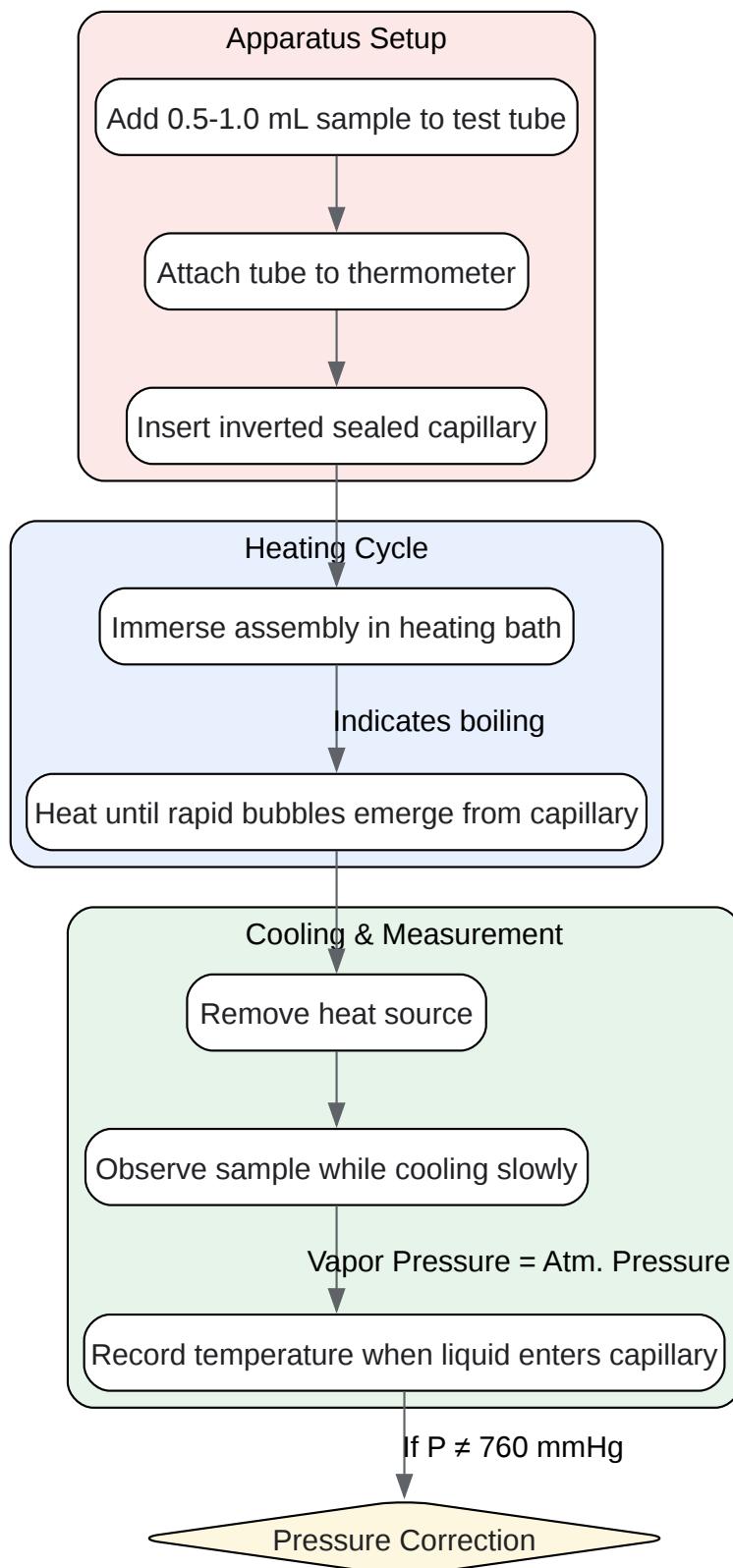
[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.

Experimental Protocol: Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. Since boiling point is pressure-dependent, it is crucial to record the atmospheric pressure at which the measurement is made. The literature value of 207.3 °C is reported at standard pressure (760 mmHg).^[1]

Principle of Micro Boiling Point Determination


This protocol is suitable for small sample quantities. It involves heating the sample in a small test tube alongside a thermometer. An inverted, sealed capillary tube is placed in the liquid to trap air. As the liquid is heated, the air expands and escapes as a stream of bubbles. The boiling point is determined upon cooling, when the vapor pressure inside the capillary drops sufficiently to draw the liquid back into it. This moment signifies that the external and internal pressures are equal.

Step-by-Step Methodology

- **Apparatus Assembly:** Attach a small test tube (e.g., 10 x 75 mm) containing 0.5-1.0 mL of **4-Bromo-2,6-dimethylpyridine** to a thermometer using a wire or rubber band. The bottom of the test tube should be level with the thermometer bulb.
- **Capillary Insertion:** Place a small capillary tube, sealed at one end, into the test tube with the open end down.
- **Heating:** Immerse the assembly in a heating bath (e.g., mineral oil or a heating block). Begin heating the bath.
- **Observation (Heating Phase):** As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out. As the liquid's boiling point is approached, a rapid and continuous stream of bubbles will emerge from the capillary's open end.
- **Observation (Cooling Phase):** Once a rapid bubble stream is observed, remove the heat source and allow the bath to cool slowly.
- **Data Recording:** Carefully observe the capillary tube. The boiling point is the temperature at which the bubble stream stops and the liquid is drawn up into the capillary tube.

- Pressure Correction (If Necessary): If the measurement is not performed at 760 mmHg, the observed boiling point can be corrected using a nomograph or the Clausius-Clapeyron relation for a more accurate comparison to literature values.

Workflow Visualization

[Click to download full resolution via product page](#)

Caption: Workflow for Micro Boiling Point Determination.

Safety and Handling

As a research chemical, **4-Bromo-2,6-dimethylpyridine** must be handled with appropriate care. The following information is derived from its Globally Harmonized System (GHS) classification.

- GHS Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark)[[1](#)]
- Signal Word:Danger[[1](#)][[4](#)][[5](#)]
- Hazard Statements:
 - H302: Harmful if swallowed.[[3](#)]
 - H315: Causes skin irritation.[[3](#)]
 - H318: Causes serious eye damage.[[3](#)]
 - H335: May cause respiratory irritation.[[3](#)]
- Precautionary Statements:
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.[[5](#)]
 - P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[[5](#)]
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[[1](#)]

Handling Recommendations: Always handle this compound in a well-ventilated fume hood. Use standard personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

Conclusion

The melting point (28-32 °C) and boiling point (207.3 °C @ 760 mmHg) are defining physical constants for **4-Bromo-2,6-dimethylpyridine**. Their accurate determination is fundamental to the compound's application in synthetic chemistry. The protocols detailed in this guide

represent robust, validated methods that provide the necessary accuracy for research, development, and quality assurance purposes. Adherence to these experimental procedures and safety guidelines is essential for achieving reliable, reproducible results and ensuring operator safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-2,6-dimethylpyridine CAS 5093-70-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. CAS 5093-70-9: 4-Bromo-2,6-dimethylpyridine | CymitQuimica [cymitquimica.com]
- 3. 4-Bromo-2,6-dimethylpyridine | C7H8BrN | CID 13081735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. 4-bromo-2,6-dimethylpyridine AldrichCPR 5093-70-9 [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Characterization of 4-Bromo-2,6-dimethylpyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b109321#4-bromo-2-6-dimethylpyridine-melting-point-and-boiling-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com